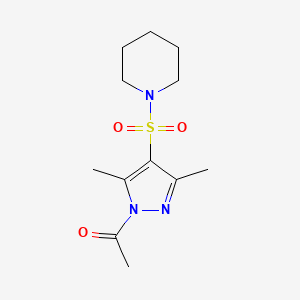

1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

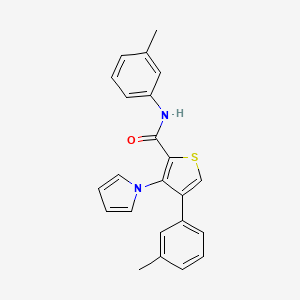

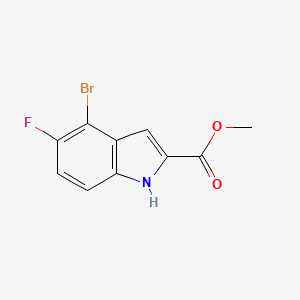

“1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole” is a chemical compound. It’s a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of primary amines as substrates . A method for the preparation of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines has been reported . This protocol utilizes no inorganic reagents and requires a short reaction time, mild conditions, and the use of structurally simple and commercially available starting reagents .Molecular Structure Analysis

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis

1-Cyanoacetyl-3,5-dimethylpyrazole is an effective cyanoacetylating agent and a new building block for the synthesis of heterocyclic compounds . It’s used in the preparation of the cyanoacetamide derivatives widely used in the synthesis of heterocyclic compounds .科学的研究の応用

Green and Efficient Synthesis Protocols

A novel approach to synthesizing pyrano[2,3-c]pyrazole derivatives utilizing Fe3O4@SiO2@piperidinium benzene‐1,3‐disulfonate as a green and heterogeneous catalyst showcases an environmentally friendly method with advantages such as clean reaction, short reaction time, and good to excellent yield. This demonstrates the potential of using 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole derivatives in green chemistry applications (Ghorbani‐Vaghei et al., 2017).

Supramolecular Chemistry and Catalysis

Research into metallomacrocyclic Pd(II) complexes based on hybrid pyrazole sulfoxide/sulfone ligands contributes to supramolecular chemistry, exploring the effects of ligand structure on topology and interpenetration forms in two-dimensional layer polymers and three-dimensional networks. This indicates the utility of such compounds in designing new materials and catalysts (León et al., 2013).

Antimicrobial and Antioxidant Activities

The synthesis of acetoxysulfonamide pyrazole derivatives and their evaluation for antimicrobial and antioxidant activities illustrate the biological significance of these compounds. The chloro derivatives showed the most activity, indicating the potential for developing new antimicrobial agents (Hamada & Abdo, 2015).

Novel Sulfonamide Inhibitors

A series focusing on sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) underscores the therapeutic potential of these compounds. This body of work led to the identification of celecoxib, a potent and selective COX-2 inhibitor, highlighting the importance of pyrazole derivatives in medicinal chemistry (Penning et al., 1997).

Solvent-Free Synthesis Techniques

The development of a solvent-free one-pot cyclization and acetylation of chalcones to synthesize 1-acetyl pyrazoles demonstrates an advancement in synthetic methods, offering a more sustainable approach to chemical synthesis (Thirunarayanan & Sekar, 2016).

将来の方向性

The future directions in the research and application of “1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole” and similar compounds could involve the development of new synthetic methodologies . The preparation of N-substituted pyrazoles from primary amines as a limiting reagent and source of N-substituent gives a wide variety of potential products that might be further functionalized .

特性

IUPAC Name |

1-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3S/c1-9-12(10(2)15(13-9)11(3)16)19(17,18)14-7-5-4-6-8-14/h4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKQYOLYHXCVNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C)C)S(=O)(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2578410.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-nitrobenzamide](/img/structure/B2578411.png)

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2578412.png)

![4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2578422.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2578423.png)

![1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2578425.png)

![(2Z)-2-[(4-bromophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2578426.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2578429.png)